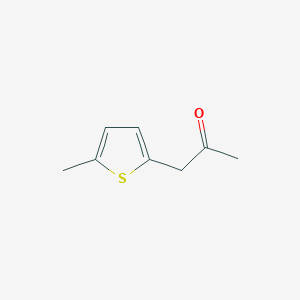

1-(5-Methyl-2-thienyl)-2-propanone

Description

Properties

CAS No. |

34668-32-1 |

|---|---|

Molecular Formula |

C8H10OS |

Molecular Weight |

154.23 g/mol |

IUPAC Name |

1-(5-methylthiophen-2-yl)propan-2-one |

InChI |

InChI=1S/C8H10OS/c1-6(9)5-8-4-3-7(2)10-8/h3-4H,5H2,1-2H3 |

InChI Key |

HTGVBAUQROIONA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)CC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Synthesis

1. Intermediate for Duloxetine Production

One of the primary applications of 1-(5-Methyl-2-thienyl)-2-propanone is as an intermediate in the synthesis of Duloxetine, a medication used to treat major depressive disorder and generalized anxiety disorder. The compound can be converted into the amino alcohol form, which is then utilized to produce Duloxetine through an enantioselective reduction process. This method offers a more economical and simpler approach compared to previous synthesis routes that required expensive reagents and complex chromatography techniques .

Anticancer Properties

2. Cytotoxic Evaluation

Recent studies have investigated the cytotoxic effects of compounds related to this compound against cancer cells. A series of analogs were designed and tested for their ability to inhibit the growth of human hepatoma cells (Huh-7). The results indicated that several compounds exhibited greater potency than the established chemotherapeutic agent 5-fluorouracil, suggesting potential for development as new anticancer drugs. Specifically, some derivatives demonstrated IC50 values significantly lower than that of 5-fluorouracil, highlighting their efficacy in targeting liver cancer cells .

Structure-Activity Relationship Studies

3. Molecular Modeling and QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand the relationship between the chemical structure of this compound derivatives and their biological activity. These studies focus on identifying physicochemical parameters that govern the cytotoxic potency of these compounds. The findings from these analyses provide critical insights for designing more effective anticancer agents by modifying specific molecular features .

Summary of Key Findings

| Application | Details |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate in the production of Duloxetine; offers simpler synthesis routes. |

| Anticancer Properties | Exhibits cytotoxic effects against hepatoma cells; some derivatives outperform 5-fluorouracil. |

| Structure-Activity Relationships | QSAR studies help identify key structural features for enhancing biological activity. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Below is a comparative analysis of 1-(5-Methyl-2-thienyl)-2-propanone with structurally related compounds:

Physical and Chemical Properties

- Boiling/Melting Points: The target compound has reported melting points of 258°C and boiling points of 232–233°C, though data inconsistencies (e.g., formatting errors in ) warrant verification . Thiophene derivatives generally exhibit higher boiling points than furan analogues due to sulfur’s polarizability and stronger intermolecular forces . 1-(4-Methoxyphenyl)-2-propanone (Anisketone) has a lower boiling point (~250°C) owing to reduced aromatic stabilization compared to thiophene .

- Reactivity: The thiophene ring in this compound enhances stability in electrophilic substitutions compared to furan derivatives, where oxygen’s electronegativity increases reactivity . The 5-methyl group directs electrophiles to the 3- and 4-positions of the thiophene ring, altering regioselectivity in synthetic pathways . Oxime and semicarbazone derivatives of the target compound (e.g., oxime mp = 125°C, semicarbazone mp = 215–217°C) highlight its utility in forming stable Schiff bases .

Research Findings

- Structural Studies: X-ray crystallography of related compounds, such as 1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone, reveals analogous intermolecular interactions (e.g., π-stacking) to the target compound, though sulfur’s larger atomic radius increases van der Waals interactions . Thiophene’s aromaticity (~30% more resonance energy than furan) underpins its thermal stability and resistance to oxidation .

Spectroscopic Data :

- Mass spectra (e.g., m/z 140.20 for the target compound) and IR stretches (C=O at ~1700 cm⁻¹) differentiate it from phenyl or furan derivatives, which show distinct absorption bands for O–CH₃ (1250 cm⁻¹) or C–O–C (1020 cm⁻¹) groups .

Preparation Methods

Procedure

-

Reactants : 5-Methylthiophene, acetyl chloride.

-

Catalyst : Anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

-

Solvent : Dichloromethane (DCM), nitrobenzene, or tetrachloroethane.

-

Conditions : Reflux at 60–80°C for 4–6 hours under anhydrous conditions.

-

Workup : Quenching with ice-cold hydrochloric acid, followed by extraction with organic solvents (e.g., ethyl acetate) and distillation.

Key Data :

Metal Triflate Catalysts in Deep Eutectic Solvents (DES)

Modern approaches utilize rare-earth metal triflates (e.g., Pr(OTf)₃) in DES to enhance reactivity and reduce environmental impact. These systems avoid volatile organic solvents and enable efficient recycling.

Procedure

-

Catalyst : Praseodymium triflate (Pr(OTf)₃, 5 mol%).

-

Solvent : Choline chloride/pyrrole-based DES (e.g., molar ratio 1:3).

-

Conditions : Microwave irradiation at 100°C for 10 minutes.

-

Workup : Simple filtration and solvent evaporation.

Key Data :

-

Advantages : Shorter reaction time, reduced catalyst loading, and recyclability (>80% efficiency after three cycles).

Alternative Lewis Acid Systems

Non-traditional Lewis acids, such as indium(III) chloride (InCl₃), offer milder conditions and improved compatibility with functional groups.

Procedure

-

Catalyst : InCl₃ (3–5 mol%).

-

Solvent : Ethanol or tetrahydrofuran (THF).

-

Conditions : Room temperature, 6–8 hours.

-

Workup : Aqueous extraction and column chromatography.

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling rapid acylation without compromising yield.

Procedure

-

Catalyst : AlCl₃ or Pr(OTf)₃.

-

Solvent : Solvent-free or DES.

-

Conditions : Microwave power 300 W, 100°C, 10–15 minutes.

-

Workup : Direct crystallization or distillation.

Key Data :

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |

|---|---|---|---|---|---|---|

| Classical Friedel-Crafts | AlCl₃ | DCM/Nitrobenzene | 60–80 | 4–6 | 70–85 | High regioselectivity, scalable |

| Metal Triflates in DES | Pr(OTf)₃ | Choline/Pyrrole | 100 (microwave) | 0.17 | 85–92 | Eco-friendly, recyclable, fast |

| InCl₃ Catalysis | InCl₃ | Ethanol/THF | 25 | 6–8 | 75–80 | Mild conditions, minimal side reactions |

| Microwave-Assisted | AlCl₃/Pr(OTf)₃ | Solvent-free | 100 | 0.25 | 88–93 | Rapid, energy-efficient |

Critical Considerations

-

Regioselectivity : The methyl group at the 5-position directs electrophilic substitution to the 2-position via resonance and inductive effects.

-

Catalyst Choice : Traditional AlCl₃ offers high yields but generates stoichiometric waste. Metal triflates and InCl₃ provide greener alternatives with comparable efficiency.

-

Solvent Impact : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophile stability, while DES systems improve sustainability .

Q & A

Basic: What are the common synthetic routes for 1-(5-Methyl-2-thienyl)-2-propanone, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation, where 5-methylthiophene reacts with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key variables include:

- Catalyst Loading : Excess AlCl₃ (1.5–2.0 eq.) improves electrophilic substitution but may increase side reactions.

- Solvent : Dichloromethane or nitrobenzene enhances regioselectivity for the 2-position of thiophene .

- Temperature : Reactions conducted at 0–5°C minimize decomposition of reactive intermediates.

Yield optimization requires careful control of stoichiometry and quenching to prevent over-acylation.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- GC-MS : A molecular ion peak at m/z 168 (C₈H₁₀OS) with fragmentation patterns indicating loss of the methyl group (→ m/z 153) and thienyl ring cleavage .

- ¹H NMR : Distinct signals for the thiophene protons (δ 6.6–7.2 ppm, multiplet), methyl group on thiophene (δ 2.4 ppm, singlet), and ketone-adjacent methyl (δ 2.1 ppm, singlet) .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-S absorption at 600–700 cm⁻¹.

Advanced: How can researchers resolve contradictions in reported reaction yields when synthesizing this compound under varying catalytic conditions?

Methodological Answer:

Discrepancies often arise from catalyst deactivation or competing pathways. To address this:

Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify intermediates.

Catalyst Screening : Compare AlCl₃, FeCl₃, and ionic liquids to assess stability and selectivity.

Side-Reaction Analysis : Use LC-MS to detect byproducts like diacylated thiophenes. Adjust solvent polarity to suppress undesired pathways .

Advanced: What are the challenges in optimizing enantioselective synthesis of derivatives of this compound, and what strategies improve stereochemical outcomes?

Methodological Answer:

The planar thienyl ring complicates asymmetric induction. Strategies include:

- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts to direct nucleophilic attack on the ketone.

- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru) to racemize intermediates during reaction .

- Computational Modeling : DFT studies predict favorable transition states for enantiomer formation .

Basic: What are the stability considerations for this compound under different storage conditions, and how should samples be handled to prevent degradation?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photochemical oxidation of the thiophene ring .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrate formation, which alters reactivity.

- Inert Atmosphere : Argon or nitrogen blankets minimize ketone oxidation to carboxylic acids .

Advanced: How does the electronic nature of the 5-methyl-2-thienyl substituent influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

The electron-donating methyl group at the 5-position of thiophene increases ring electron density, enhancing resonance stabilization of the ketone. This:

- Reduces Electrophilicity : Slows nucleophilic attack compared to unsubstituted thienyl analogs.

- Directs Regioselectivity : Grignard reagents preferentially add to the carbonyl carbon rather than engaging in ring substitution.

UV-Vis spectroscopy confirms charge-transfer interactions with electron-deficient reagents .

Basic: What purification methods are recommended for isolating this compound from complex reaction mixtures, and how do solvent choices impact purity?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate ketones from polar byproducts.

- Distillation : Vacuum distillation (bp ~120°C at 10 mmHg) avoids thermal decomposition .

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity (validate via melting point: ~62–64°C) .

Advanced: What computational chemistry approaches are used to model the electronic structure of this compound, and how do these models correlate with experimental spectroscopic data?

Methodological Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict HOMO-LUMO gaps (≈4.5 eV), aligning with UV-Vis absorption maxima at 270 nm .

- NMR Chemical Shift Prediction : GIAO method matches experimental δ values within 0.3 ppm accuracy .

- Vibrational Analysis : IR frequencies computed using harmonic approximations correlate with observed C=O and C-S stretches (R² > 0.98) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.